1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid” is a chemical compound with a molecular weight of 401.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21F2NO4/c23-22 (24)11-9-21 (10-12-22,19 (26)27)25-20 (28)29-13-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,18H,9-13H2, (H,25,28) (H,26,27) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a storage temperature of 2-8°C .Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for protecting hydroxy-groups in the synthesis of complex molecules, including nucleic acids and peptides. It provides a stable protection that can be removed under mild base conditions without affecting other sensitive groups. This characteristic facilitates the synthesis of biologically important molecules by allowing sequential reactions to occur in a controlled manner. For instance, the Fmoc group has been applied in the synthesis of an octathymidylic acid fragment, showcasing its utility in the protection of hydroxy-groups alongside other base-labile protecting groups, which remain intact during the Fmoc removal process (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
The chemical compound has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea). This synthesis highlights the compound's role in creating specialized molecules for further research applications, demonstrating its versatility in organic synthesis (Le & Goodnow, 2004).
Carboxylation of Active Methylene Compounds
The compound's derivatives have been effectively used in the carboxylation of active methylene compounds, utilizing a reagent system that includes 1,3-diphenylurea, potassium carbonate, and carbon dioxide. This methodology enables the production of various carboxylic acids, such as indenemonocarboxylic acid and fluorene-9-carboxylic acid, under mild conditions. The process showcases the compound's applicability in creating functionalized materials for further chemical transformations (Chiba et al., 1978).
Solid Phase Peptide Synthesis
One of the most significant applications of the Fmoc group is in solid-phase peptide synthesis (SPPS), where it is used to protect the amino group of amino acids. This protection strategy is crucial for the sequential assembly of peptides on a solid support, allowing for the synthesis of peptides and proteins with high efficiency and fidelity. The Fmoc group's stability under certain conditions and its easy removal under basic conditions make it an invaluable tool in peptide synthesis, enabling the production of a wide range of biologically active peptides and small proteins (Fields & Noble, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-9-11-17-15(13-16)10-12-23(17)26-25(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,11,13,22-23H,10,12,14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAQZHQCAKEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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